4-methyl-N-[2-(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide
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Overview
Description
The compound “4-methyl-N-[2-(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases .
Scientific Research Applications
Drug Discovery and Medicinal Chemistry
The pyrrolidine ring, a core component of this compound, is a versatile scaffold in drug discovery. It’s widely used to create novel biologically active compounds due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage . This compound could be investigated for its potential as a lead structure in the development of new therapeutic agents.
Anti-Tubercular Agents
Compounds with pyridazinyl and pyrrolidinyl substitutions have been explored for their anti-tubercular properties . SMR000807447 could be synthesized and evaluated against strains of Mycobacterium tuberculosis to determine its efficacy as part of a new class of anti-tubercular agents.
Selective Androgen Receptor Modulators (SARMs)
Derivatives of pyrrolidinyl benzonitrile, which share structural similarities with SMR000807447, have been synthesized as SARMs . This compound could be optimized and studied for its selective androgen receptor modulating properties, potentially contributing to treatments for conditions like muscle wasting and osteoporosis.
Antiviral Research
The triazolo and pyridazinyl groups present in SMR000807447 suggest potential antiviral applications. Similar structures have been synthesized and studied for their antiviral properties, particularly against RNA viruses . This compound could be part of a study to develop new antiviral drugs.
Stereoselective Synthesis
Due to the stereogenicity of the pyrrolidine ring, SMR000807447 offers opportunities for exploring stereoselective synthesis methods. The different stereoisomers of this compound could be synthesized and their biological profiles compared to understand the impact of stereochemistry on drug efficacy .
Pharmacokinetic Modification
The compound’s structure allows for modifications that could alter its pharmacokinetic profile, such as solubility and bioavailability. Researchers could explore various derivatives to optimize these properties for better therapeutic outcomes .
Enantioselective Binding Studies
SMR000807447’s potential for enantioselective binding to proteins due to its chiral centers makes it an interesting subject for studies on drug-protein interactions. Understanding how different enantiomers interact with target proteins could guide the design of more effective drugs .
Mechanism of Action
Target of action
The compound contains a pyrrolidine ring, which is a common structure in many biologically active compounds . Pyrrolidine derivatives have been reported to have various biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Mode of action
The exact mode of action would depend on the specific targets of the compound. For example, some pyrrolidine derivatives have been reported to act as selective androgen receptor modulators .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Pyrrolidine derivatives have been reported to interact with various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The ADME properties of the compound would depend on its specific chemical structure. Pyrrolidine derivatives have been reported to have good pharmacokinetic profiles, which can be further optimized through structural modifications .
Result of action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. For example, some pyrrolidine derivatives have been reported to have antitumor activity .
properties
IUPAC Name |
4-methyl-N-[2-(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-14-4-6-15(7-5-14)19(26)20-11-10-17-22-21-16-8-9-18(23-25(16)17)24-12-2-3-13-24/h4-9H,2-3,10-13H2,1H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIDASMZBPZXQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[2-(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide |
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